molecular formula C5H6N2O3S B1272050 4-aminopyridine-3-sulfonic Acid CAS No. 29452-57-1

4-aminopyridine-3-sulfonic Acid

Cat. No. B1272050
CAS RN: 29452-57-1
M. Wt: 174.18 g/mol
InChI Key: VOMYEVOVADPHCK-UHFFFAOYSA-N
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Description

4-Aminopyridine (4-AP) is a K+ channel blocker that blocks the voltage-dependent potassium channels in nerve membranes . It is used to improve walking in adults with multiple sclerosis .


Synthesis Analysis

Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The diversity in their pharmacological activities has attracted many researchers to explore the reasons for their wide potential . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .


Molecular Structure Analysis

The molecular formula of 4-aminopyridine-3-sulfonic Acid is C5H6N2O3S . The geometrical properties of 4-Aminopyridine and the transition metal clusters M4 (M = Co, Ni, and Cu) adsorbed 4-Aminopyridine were examined using DFT/B3LYP/6-31G*/LANL2DZ .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The molecular weight of 4-aminopyridine-3-sulfonic Acid is 174.18 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

Treatment of Alzheimer’s Type of Dementia and Cognitive Disorder

4-Aminopyridine (4AP) potentiates acetylcholine (ACh) release by blocking the potassium channel in the axon terminal. This property makes it useful in the treatment of Alzheimer’s type of dementia and cognitive disorder . Acetylcholine is well related with memory and learning . New Schiff bases of 4AP (SBAPs) have been synthesized and evaluated for their putative cognition enhancing, antiamnesic, and anticholinesterase activity . The SBAPs facilitated learning and significantly reversed the scopolamine-induced amnesia . The effect of SBAPs on learning and memory was qualitatively similar to the standard nootropic drug piracetam . The SBAPs were found to inhibit acetylcholinesterase enzyme significantly in specific brain regions prefrontal cortex, hippocampus, and hypothalamus .

Treatment of KCNA2-Encephalopathy

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . This condition is a type of developmental and epileptic encephalopathy, a devastating disorder characterized by epilepsy, intellectual disability, and other neuropsychiatric symptoms . The K+ channel blocker 4-aminopyridine can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro . In n-of-1 trials carried out in nine different centers, 9 of 11 patients carrying such variants benefitted from treatment with 4-aminopyridine . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free . Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMYEVOVADPHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376576
Record name 4-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminopyridine-3-sulfonic Acid

CAS RN

29452-57-1
Record name 4-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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